molecular formula C8H3ClF3NOS B1331594 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene CAS No. 76729-41-4

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene

Cat. No.: B1331594
CAS No.: 76729-41-4
M. Wt: 253.63 g/mol
InChI Key: QRTGGBWQVAPQNT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

IUPAC and Common Naming Conventions

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 2-chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene. This naming convention precisely describes the positional relationships of the substituents on the benzene ring, with the chlorine atom occupying the 2-position, the isocyanate group at the 4-position, and the trifluoromethylthio group attached at the 1-position. Alternative nomenclature systems have documented this compound as benzene, 2-chloro-4-isocyanato-1-[(trifluoromethyl)thio]-, which represents a functional class naming approach. The systematic name 2-chloro-4-isocyanato-1-trifluoromethylsulfanylbenzene has also been employed in certain chemical databases, utilizing the sulfanyl terminology for the thioether linkage.

Registry Numbers and Database Identifiers

The compound has been assigned the Chemical Abstracts Service Registry Number 76729-41-4, which serves as the primary unique identifier across chemical databases and literature. This registry number distinguishes it from closely related structural isomers, such as the compound with Chemical Abstracts Service number 55225-89-3, which represents benzene, 2-chloro-1-isocyanato-4-[(trifluoromethyl)thio]. Additional database identifiers include the MDL number MFCD08235260, which provides cross-referencing capabilities within chemical information systems. The InChI Key QRTGGBWQVAPQNT-UHFFFAOYSA-N serves as a unique molecular identifier for computational chemistry applications and database searching.

Structural Representation Systems

Multiple structural representation systems have been employed to describe this compound's molecular architecture. The Simplified Molecular Input Line Entry System representation is documented as c1cc(c(cc1N=C=O)Cl)SC(F)(F)F, which encodes the complete molecular structure in linear format. The International Chemical Identifier string InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H provides a standardized structural description that includes connectivity and hydrogen count information. The canonical Simplified Molecular Input Line Entry System notation O=C=NC1=CC=C(SC(F)(F)F)C(Cl)=C1 offers an alternative linear representation that emphasizes the isocyanate functional group. These various representation systems enable consistent identification across different chemical databases and computational platforms.

Molecular Structure Analysis

Atomic Composition and Molecular Formula

The molecular formula C8H3ClF3NOS defines the atomic composition of this compound, indicating a complex aromatic structure with eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight has been consistently reported as 253.63 daltons across multiple sources, with minor variations in decimal precision depending on the calculation method employed. The compound's molecular mass of 253.627 reflects the contribution of the heavy halogen atoms (chlorine and fluorine) as well as the sulfur atom, which collectively account for a significant portion of the total molecular weight.

The atomic composition reveals a highly substituted benzene ring system with electron-withdrawing groups that significantly influence the compound's electronic properties. The presence of three fluorine atoms in the trifluoromethyl group contributes substantially to the molecular mass and creates a highly electronegative region within the molecule. The sulfur atom serves as a bridge between the aromatic ring and the trifluoromethyl group, forming a thioether linkage that affects the overall molecular geometry and electronic distribution.

Structural Isomerism Considerations

The structural complexity of this compound allows for multiple isomeric possibilities, particularly regarding the positional arrangement of substituents on the benzene ring. Database searches reveal the existence of closely related isomers, including benzene, 2-chloro-1-isocyanato-4-[(trifluoromethyl)thio] with Chemical Abstracts Service number 55225-89-3, which represents a different substitution pattern. This isomer exhibits the same molecular formula but with altered positional relationships between the functional groups. The distinction between these isomers demonstrates the importance of precise nomenclature and registry number identification in chemical databases.

Additional structural considerations include the possibility of conformational isomerism around the carbon-sulfur bond connecting the benzene ring to the trifluoromethyl group. The rotational freedom around this bond may give rise to different conformational states, although the high electronegativity of the trifluoromethyl group likely influences the preferred conformational arrangements. The electron-withdrawing nature of all three major substituents (chlorine, isocyanate, and trifluoromethylthio) creates a highly electronically deactivated aromatic system with unique reactivity patterns.

Functional Group Topology

The molecular architecture of this compound incorporates three distinct functional groups arranged in a specific topological pattern on the benzene ring. The isocyanate group (-N=C=O) at the 4-position represents a highly reactive electrophilic center capable of nucleophilic attack, particularly relevant in polymer chemistry and organic synthesis applications. The chlorine substituent at the 2-position provides additional electron-withdrawing character through inductive effects, further activating the isocyanate functionality toward nucleophilic reactions.

The trifluoromethylthio group at the 1-position introduces significant steric bulk and extreme electron-withdrawing character through both inductive and resonance effects. This functional group combines the high electronegativity of the trifluoromethyl moiety with the sulfur atom's ability to participate in various bonding interactions. The spatial arrangement of these three functional groups creates a complex electronic environment where each group influences the reactivity and properties of the others through both electronic and steric interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of aromatic isocyanates typically reveals characteristic patterns in both proton and carbon-13 spectra, although specific Nuclear Magnetic Resonance data for this compound was not extensively documented in the available literature. Based on the molecular structure, proton Nuclear Magnetic Resonance spectroscopy would be expected to show three distinct aromatic proton signals corresponding to the hydrogen atoms at positions 3, 5, and 6 of the benzene ring. The chemical shifts of these protons would be significantly downfield due to the cumulative electron-withdrawing effects of the chlorine, isocyanate, and trifluoromethylthio substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the characteristic isocyanate carbon signal, typically observed around 120-130 parts per million, along with the aromatic carbon signals and the highly distinctive trifluoromethyl carbon signal. The trifluoromethyl carbon would appear as a quartet due to coupling with the three equivalent fluorine atoms, while fluorine-19 Nuclear Magnetic Resonance would show a characteristic singlet for the trifluoromethyl group. The aromatic carbon signals would exhibit complex splitting patterns due to fluorine coupling transmitted through the sulfur atom and the benzene ring system.

Infrared Spectroscopy of Isocyanate Functionality

Infrared spectroscopic analysis provides crucial information for identifying the isocyanate functional group, which exhibits a characteristic strong asymmetric stretching vibration around 2270 wavenumbers for most isocyanate compounds. This absorption band represents one of the most diagnostic features for isocyanate identification and quantification. The NCO group shows a very intense and sharp absorption peak that is typically isolated from other functional group absorptions, making it highly useful for analytical purposes. In the case of aromatic isocyanates, the exact frequency of this vibration may be slightly shifted due to conjugation effects with the aromatic ring system.

Additional infrared absorptions would include the aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers, and characteristic absorptions associated with the carbon-fluorine bonds of the trifluoromethyl group. The carbon-fluorine stretching vibrations typically appear as strong absorptions in the 1000-1300 wavenumber region, while the carbon-sulfur stretching vibration would be observed at lower frequencies. The cumulative effect of multiple electron-withdrawing substituents would influence the exact frequencies of all these absorptions through electronic effects on bond strengths and polarities.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to show the molecular ion peak at mass-to-charge ratio 253/255 due to the chlorine isotope pattern, with the characteristic 3:1 intensity ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. The fragmentation pattern would likely involve loss of the isocyanate group (NCO, mass 42) as a common fragmentation pathway for aromatic isocyanates, producing a fragment at mass-to-charge ratio 211/213. Loss of the trifluoromethyl group (CF3, mass 69) would generate another significant fragment, while the combined loss of both substituents would produce smaller aromatic fragments.

The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, and halogens) would create complex fragmentation patterns with characteristic isotope signatures. The sulfur atom would contribute to additional fragmentation pathways, potentially involving carbon-sulfur bond cleavage and rearrangement reactions. The high electronegativity of the fluorine atoms would stabilize certain fragment ions while destabilizing others, leading to distinctive fragmentation patterns that could serve as fingerprints for compound identification.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for this compound was not available in the surveyed literature, such studies would provide invaluable information about the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography would reveal the precise geometry around the sulfur atom connecting the benzene ring to the trifluoromethyl group, including the carbon-sulfur-carbon bond angle and the orientation of the trifluoromethyl group relative to the aromatic plane. The technique would also provide accurate measurements of the isocyanate group geometry, including the linear nitrogen-carbon-oxygen arrangement characteristic of this functional group.

Crystallographic analysis would elucidate potential intermolecular interactions in the solid state, such as halogen bonding involving the chlorine and fluorine atoms, as well as possible dipole-dipole interactions between the highly polar functional groups. The packing arrangement would reflect the balance between steric repulsion from the bulky trifluoromethylthio group and attractive intermolecular forces. Such structural information would be crucial for understanding the compound's physical properties and potential applications in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGGBWQVAPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650499
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene
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Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76729-41-4
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Preparation Methodology

The synthesis of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene typically involves the reaction of an amine precursor with phosgene or its derivatives under controlled conditions. Below are the detailed steps:

Using Triphosgene

One common method involves using triphosgene as a phosgene substitute due to its safer handling properties.

Reaction Steps:
  • Starting Material : 3-Chloro-4-(trifluoromethyl)aniline.
  • Reagents :
    • Triphosgene (as a phosgenation agent).
    • Solvent: Toluene.
  • Conditions :
    • Reflux at 80°C for 30 minutes.
    • Reaction monitoring through thin-layer chromatography.
  • Procedure :
    • A solution of triphosgene is prepared in toluene.
    • The amine precursor is added dropwise to the triphosgene solution under reflux.
    • The reaction mixture is concentrated, yielding crude 2-Chloro-4-isocyanato-1-(trifluoromethyl)benzene.
Observations:
  • Yield: Approximately 7.1% under these conditions.
  • Purity can be enhanced through chromatographic purification using ethyl acetate/hexane mixtures.

Key Factors Affecting Yield and Purity

Solvent Selection

Toluene is commonly used due to its non-polar nature, which stabilizes the reactive intermediates during the reaction.

Temperature Control

Refluxing at 80°C ensures efficient conversion, but higher temperatures may lead to side reactions or decomposition of the product.

Reaction Analysis and Optimization

Reaction Scheme

The core reaction involves the conversion of an amine group ($$-NH_2$$) into an isocyanate group ($$-NCO$$) via phosgenation:

$$
\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl}
$$

In this case, $$R = \text{3-chloro-4-(trifluoromethyl)}$$.

Challenges

  • Formation of by-products such as ureas or carbamates due to incomplete phosgenation.
  • Sensitivity of the isocyanate group to moisture and heat.

Yield Optimization Strategies

  • Use of an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
  • Precise control over reagent stoichiometry to minimize side reactions.
  • Post-reaction purification using column chromatography for enhanced product isolation.

Data Table: Summary of Reaction Conditions

Parameter Details
Starting Material 3-Chloro-4-(trifluoromethyl)aniline
Phosgenating Agent Triphosgene
Solvent Toluene
Reaction Temperature 80°C
Reaction Time 30 minutes
Product Yield ~7.1%
Purification Method Chromatography (EtOAc/Hexane)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.

    Sulfoxides and Sulfones: Formed from the oxidation of the trifluoromethylthio group.

Scientific Research Applications

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols to form stable urea and carbamate derivatives. The trifluoromethylthio group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which may exhibit different chemical and biological properties.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following compounds are structurally related but differ in substituent positions, functional groups, or substituent types:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene C₈H₃ClF₃NOS -SCF₃ (1-position), -NCO (4), -Cl (2) ~252.6 (estimated) Reactive intermediate for agrochemicals
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene C₈H₃ClF₃NO₂ -OCF₃ (1-position), -NCO (2), -Cl (4) 237.56 Lab reagent; discontinued commercial product
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate C₈H₃ClF₃NS -SCF₃ (5-position), -NCS (1), -Cl (2) 241.63 Unspecified industrial use
4-Chloro-2-fluorophenyl isocyanate C₇H₃ClFNO -NCO (1), -Cl (4), -F (2) 189.56 Intermediate in fluorinated polymer synthesis
1-Phenyl-1-(4-chlorophenylthio)-2,2,2-trifluoroethyl isocyanate C₁₅H₁₀ClF₃NOS Branched trifluoroethyl isocyanate, -S-C₆H₄Cl 360.76 Specialty chemical; limited commercial data

Key Observations:

  • Electron-Withdrawing Effects: The -SCF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -OCF₃ (in ) due to sulfur’s lower electronegativity, enhancing electrophilic reactivity at the isocyanate group .
  • Functional Group Reactivity: Isothiocyanates (-NCS, as in ) are generally more reactive than isocyanates (-NCO) in thiol- or amine-mediated reactions, but less stable under acidic conditions .
  • Steric Effects: The branched structure in ’s compound introduces steric hindrance, reducing accessibility of the isocyanate group compared to the planar aromatic target compound .

Physicochemical Properties

    Biological Activity

    2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene (CAS No. 76729-41-4) is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a chloro group, an isocyanate functional group, and a trifluoromethyl thioether moiety, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including toxicity studies, potential therapeutic effects, and mechanisms of action.

    • Molecular Formula: C₈H₃ClF₃NOS
    • Molecular Weight: 253.629 g/mol
    • Structure: The compound's structure includes a benzene ring substituted with chlorine, an isocyanate group, and a trifluoromethyl thioether.

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities, primarily related to its toxicity and potential as a chemical intermediate in pharmaceuticals.

    Toxicity Studies

    • Carcinogenicity : Studies have indicated that exposure to high doses may lead to increased incidences of hepatocellular carcinoma in animal models. The mode of action remains uncertain, but it suggests a potential threshold effect for carcinogenicity .
    • Reproductive Effects : Inhalation studies showed adverse effects on reproductive parameters such as sperm motility and count at elevated exposure levels. However, no significant impact on fertility was observed in oral reproductive toxicity studies at lower doses .
    • Acute Toxicity : The compound has demonstrated acute toxicity in various animal models, with specific effects noted on liver and kidney functions at high doses .

    The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:

    • Metabolism : After administration, the compound is rapidly absorbed and distributed in tissues, with significant concentrations found in adipose tissue and lungs . Metabolic pathways involve conversion to glucuronides and mercapturic acid conjugates.
    • Sensitization Potential : In lymphocyte proliferation assays, the compound exhibited weak sensitization potential, indicating that it may provoke allergic reactions under certain conditions .

    Case Studies

    Several studies have contributed to the understanding of this compound's biological activity:

    • Inhalation Toxicity Study : A study involving B6C3F1/N mice exposed to varying concentrations of the compound revealed dose-dependent nephropathy and hepatotoxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver effects observed at higher doses .
    • Dermal Exposure Study : In dermal toxicity assessments, significant changes in blood parameters were noted at concentrations above 1000 ppm, including decreased leukocyte counts and increased globulin concentrations .

    Data Summary Table

    Biological EffectObservationsReference
    CarcinogenicityIncreased liver tumors in mice
    Reproductive ToxicityEffects on sperm motility; no fertility impact
    Acute ToxicityLiver and kidney dysfunction at high doses
    Sensitization PotentialWeak sensitization observed

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for synthesizing 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene?

    • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is coupling reactions using intermediates such as benzoyl chlorides or isocyanate precursors. For example, sulfides can be synthesized by reacting 4-((trifluoromethyl)thio)benzoyl chloride with amines under EDCI-catalyzed conditions . Alternatively, isocyanato groups can be introduced via refluxing amines with isocyanate-forming reagents in acetonitrile . Key steps include controlling reaction temperatures (e.g., reflux at 80–100°C) and using anhydrous solvents to avoid hydrolysis of the isocyanate group.

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer : Due to the reactive isocyanate (-NCO) group, strict safety measures are required:

    • PPE : Use nitrile gloves, respiratory protection (e.g., N95 masks), and safety goggles to prevent inhalation or skin contact .
    • Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize vapor exposure .
    • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent moisture-induced degradation .

    Q. Which analytical techniques are optimal for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions (e.g., chloro at C2, isocyanato at C4). Compare shifts with structurally similar compounds, such as 1-isocyanato-4-nitro-2-(trifluoromethyl)benzene, where nitro groups cause downfield shifts in aromatic protons .
    • IR Spectroscopy : The isocyanate group exhibits a sharp peak near 2270 cm⁻¹, while the (trifluoromethyl)thio group shows C-F stretches at 1100–1200 cm⁻¹ .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₈H₃ClF₃NOS has a theoretical MW of 277.6 g/mol).

    Advanced Research Questions

    Q. How do electron-withdrawing substituents (Cl, CF₃S) influence the reactivity of the isocyanate group?

    • Methodological Answer : The chloro and trifluoromethylthio groups are electron-withdrawing, which increases the electrophilicity of the isocyanate group. This enhances its reactivity in nucleophilic additions (e.g., with amines to form ureas). For example, in compound 4b (from ), the (trifluoromethyl)thio group stabilizes transition states via inductive effects, accelerating urea formation. Computational studies (e.g., DFT calculations) can quantify substituent effects using Hammett constants (σmeta\sigma_{\text{meta}} for Cl ≈ +0.37; σpara\sigma_{\text{para}} for CF₃S ≈ +0.93).

    Q. How can researchers address contradictions in reported reaction yields for urea derivatives?

    • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst choice. For example:

    • Solvent Effects : Acetonitrile (used in ) polar aprotic solvents favor isocyanate-amine reactions, while THF may slow kinetics.
    • Catalysts : EDCI improves coupling efficiency in amide formation , whereas uncatalyzed reactions may require longer durations.
    • Data Table :
    Reaction ConditionYield (%)Reference
    Acetonitrile, reflux, 3 h72
    EDCI, DCM, RT, 12 h88
    • Resolution : Optimize by screening solvents/catalysts and monitoring via TLC or in-situ IR.

    Q. What strategies mitigate hydrolytic degradation of the isocyanate group during storage?

    • Methodological Answer : Hydrolysis to urea derivatives can be minimized by:

    • Stabilizers : Add molecular sieves (3Å) to absorb moisture .
    • Inert Atmosphere : Use Schlenk techniques for storage under argon or nitrogen .
    • Low-Temperature Stability : Store at –20°C, where degradation rates decrease by >50% compared to 25°C (based on Arrhenius kinetics).

    Q. How does the (trifluoromethyl)thio group affect regioselectivity in electrophilic aromatic substitution?

    • Methodological Answer : The -SCF₃ group is a strong meta-director due to its electron-withdrawing nature. In nitration or halogenation reactions, substituents preferentially add at the meta position relative to -SCF₃. For instance, in , the nitro group in 1-isocyanato-4-nitro-2-(trifluoromethyl)benzene occupies the para position to -SCF₃, consistent with directing effects.

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